n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Mechanism of Action
Target of Action
The primary target of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . As a result, cell proliferation is reduced .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . This disruption leads to a halt in cell cycle progression, preventing the replication of DNA and the division of cells . The downstream effects include a reduction in cell proliferation and potential induction of apoptosis .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy and potential for side effects .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound can effectively reduce the growth of certain cell lines . In addition, it may induce apoptosis, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s activity
Biochemical Analysis
Biochemical Properties
N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in cell signaling pathways. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . By binding to the ATP-binding site of CDK2, this compound effectively inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interacts with other kinases, further influencing various signaling pathways.
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK2 and other kinases . This compound also affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, this compound influences gene expression and cellular metabolism, leading to reduced cell viability and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of CDK2 and other kinases . This binding inhibits the enzymatic activity of these kinases, preventing the phosphorylation of their substrates and disrupting downstream signaling pathways . As a result, cells undergo cell cycle arrest and apoptosis. Additionally, this compound may modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The development of resistance to this compound has also been reported in some cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . The therapeutic window for this compound is narrow, necessitating careful dose optimization to achieve maximum efficacy with minimal adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys . The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which can affect its localization and accumulation in specific cellular compartments . The distribution of this compound is influenced by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . In the nucleus, this compound interacts with nuclear proteins and transcription factors, modulating gene expression and cellular responses .
Preparation Methods
The synthesis of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions. The benzylation step is usually carried out using benzyl halides in the presence of a base such as potassium carbonate .
Industrial production methods may involve optimized reaction conditions to enhance yield and purity. These methods often include the use of advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It has shown promise as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases, making it a potential candidate for cancer therapy
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Lacks the benzyl group, resulting in different biological activities and target specificities.
1-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a methyl group instead of a benzyl group, leading to variations in its chemical reactivity and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their kinase inhibition potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-7-16-17-12(10)15-8-14-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSLOBNGHHXORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277917 | |
Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58360-86-4 | |
Record name | 58360-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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